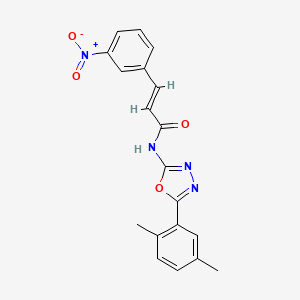

![molecular formula C22H24N4OS B2628816 N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide CAS No. 689267-16-1](/img/no-structure.png)

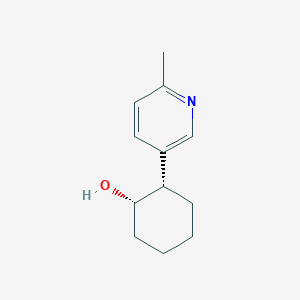

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide is a quinazoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

- Quinazolin-4(1H)-ones, including derivatives of N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide, have demonstrated antitumor potential . Researchers explore their efficacy against different cancer types and investigate their mechanisms of action.

- These compounds possess antioxidant and anticancer activities, making them relevant for combating oxidative stress and cancer progression . Investigating their impact on cellular pathways and tumor growth is crucial.

- N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide derivatives may exhibit antibacterial effects . Researchers study their potential as novel antimicrobial agents.

- Quinazolin-4(1H)-ones have been explored for their antifungal properties . Investigating their efficacy against fungal pathogens and understanding their mode of action is essential.

- Some quinazolin-4(1H)-one derivatives, including N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide, exhibit anticonvulsant activity . Researchers study their effects on neuronal excitability and seizure control.

- Quinazolin-4(1H)-ones are used as ligands for 5-HT receptors . Investigating their binding affinity, selectivity, and potential therapeutic applications in neuropsychiatric disorders is an active area of research.

Antitumor Activity

Antioxidant and Anticancer Properties

Antibacterial Applications

Antifungal Potential

Anticonvulsant Properties

5-Hydroxytryptamine (5-HT) Receptor Ligands

These applications highlight the diverse roles of N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide derivatives in pharmacology and medicinal chemistry. Researchers continue to explore their potential and optimize their properties for therapeutic use . If you need further details or additional applications, feel free to ask! 😊

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide involves the reaction of 2-chloro-N-cyclohexyl-N-(4-nitrophenyl)acetamide with 2-mercapto-4-(4-aminophenyl)quinazoline, followed by reduction of the nitro group and subsequent cyclization to form the final product.", "Starting Materials": [ "2-chloro-N-cyclohexyl-N-(4-nitrophenyl)acetamide", "2-mercapto-4-(4-aminophenyl)quinazoline" ], "Reaction": [ "Step 1: Reaction of 2-chloro-N-cyclohexyl-N-(4-nitrophenyl)acetamide with 2-mercapto-4-(4-aminophenyl)quinazoline in the presence of a base such as potassium carbonate in DMF at elevated temperature to form N-cyclohexyl-2-[4-[(2-mercapto-1H-quinazolin-4-yl)amino]phenyl]acetamide.", "Step 2: Reduction of the nitro group in N-cyclohexyl-2-[4-[(2-mercapto-1H-quinazolin-4-yl)amino]phenyl]acetamide using a reducing agent such as iron powder in acetic acid to form N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide.", "Step 3: Cyclization of N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide using a cyclization agent such as trifluoroacetic acid to form the final product, N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide." ] } | |

CAS RN |

689267-16-1 |

Product Name |

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |

Molecular Formula |

C22H24N4OS |

Molecular Weight |

392.52 |

IUPAC Name |

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |

InChI |

InChI=1S/C22H24N4OS/c27-20(23-16-6-2-1-3-7-16)14-15-10-12-17(13-11-15)24-21-18-8-4-5-9-19(18)25-22(28)26-21/h4-5,8-13,16H,1-3,6-7,14H2,(H,23,27)(H2,24,25,26,28) |

InChI Key |

FIJXITWWUGUIDN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2628738.png)

![6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2628741.png)

![N-[(dimethylamino)methylene]-N'-(2-fluorophenyl)thiourea](/img/structure/B2628742.png)

![(E)-ethyl 4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoate](/img/structure/B2628747.png)

![Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride](/img/structure/B2628749.png)

![3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2628750.png)

![3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2628752.png)

![4-(2,4-Dichlorobenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2628756.png)